![molecular formula C6H2ClF4N B1642121 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine CAS No. 72587-20-3](/img/structure/B1642121.png)
2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine is a chloro (trifluoromethyl) pyridine . It is a fluorinated building block that participates in the synthesis of various organic compounds .
Synthesis Analysis
2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . It also participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine is C6H3ClF3N . The molecular weight is 181.54 .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical-chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical properties of 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine include a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) . It has a refractive index of 1.430 .Scientific Research Applications
- Crop Protection : 2,5-CTF and its derivatives play a crucial role in safeguarding crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops and enhance agricultural productivity .
- Fluazifop Synthesis : 2,5-CTF serves as a key intermediate for synthesizing fluazifop, a widely used herbicide. Its straightforward one-step reaction yields good yields of 2,5-CTF .
- Regioselective Functionalization : Researchers use 2,5-CTF as a model substrate to investigate regioexhaustive functionalization. Its unique structure allows precise modifications .
Agrochemicals
Intermediate Synthesis
Chemical Synthesis
Mechanism of Action
Safety and Hazards
2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine is considered hazardous. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including TFMP, is becoming an increasingly important research topic .
properties
IUPAC Name |
2-chloro-5-fluoro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFGWJRMKPXMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254415 | |
Record name | 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72587-20-3 | |
Record name | 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72587-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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